4-Phenyl-1H-pyrazol-1-amine

Physicochemical characterization Solid-state properties Heterocyclic chemistry

4-Phenyl-1H-pyrazol-1-amine is an N-aminopyrazole building block bearing a phenyl substituent at the 4-position and a primary amino group on the N1 nitrogen. This structural motif enables oxidative rearrangement to 5-phenyl-1,2,3-triazine, an electron-deficient heterocyclic azadiene that participates in inverse electron demand Diels–Alder (IEDDA) cycloadditions with broad synthetic scope.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 99939-04-5
Cat. No. B12893831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-pyrazol-1-amine
CAS99939-04-5
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)N
InChIInChI=1S/C9H9N3/c10-12-7-9(6-11-12)8-4-2-1-3-5-8/h1-7H,10H2
InChIKeyDVFBAUBQKPSZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-pyrazol-1-amine (CAS 99939-04-5): N-Aminopyrazole Precursor for 1,2,3-Triazine Cycloaddition Chemistry


4-Phenyl-1H-pyrazol-1-amine is an N-aminopyrazole building block bearing a phenyl substituent at the 4-position and a primary amino group on the N1 nitrogen [1]. This structural motif enables oxidative rearrangement to 5-phenyl-1,2,3-triazine, an electron-deficient heterocyclic azadiene that participates in inverse electron demand Diels–Alder (IEDDA) cycloadditions with broad synthetic scope [2]. The compound has a molecular formula of C9H9N3, a molecular weight of 159.19 g/mol, a measured melting point of 107 °C, and a predicted LogP of 1.6 [1].

Why N-Aminopyrazole Substitution Is Non-Interchangeable: The N–NH2 Group and 4-Phenyl Substituent Are Required for 1,2,3-Triazine Reactivity Tuning


Generic replacement of 4-phenyl-1H-pyrazol-1-amine with simple 4-phenyl-1H-pyrazole is not chemically equivalent: the latter lacks the N-amino group necessary for oxidative ring expansion to 1,2,3-triazines [1]. Conversely, substituting the 4-phenyl group (e.g., with hydrogen or methyl) alters the reactivity of the resulting triazine. The Boger group established that 5-substituted 1,2,3-triazines follow a reactivity order of CO₂Me > Ph > H in IEDDA cycloadditions, with the phenyl substituent providing a distinct balance of LUMO-lowering activation and synthetic tractability compared to the less reactive unsubstituted parent or the more reactive but less stable carbomethoxy analog [2]. Therefore, changing either the N-amino or the 4-phenyl moiety yields a triazine with substantially different cycloaddition behaviour, undermining the reproducibility of downstream synthetic protocols.

Quantitative Differentiation Evidence for 4-Phenyl-1H-pyrazol-1-amine Against the Closest Analogs


Melting Point of 4-Phenyl-1H-pyrazol-1-amine vs. 4-Phenyl-1H-pyrazole: A 30 °C Depression Indicative of Altered Intermolecular Interactions

4-Phenyl-1H-pyrazol-1-amine exhibits a measured melting point of 107 °C [1]. In contrast, the non-aminated 4-phenyl-1H-pyrazole (CAS 10199-68-5) is reported to melt in the range of 137–139 °C . The approximately 30–32 °C depression is attributed to the introduction of the N1-amino group, which disrupts the intermolecular N–H···N hydrogen-bonding network present in the parent pyrazole. This difference is relevant for assessing solid-state handling, dissolution behavior, and compatibility with low-temperature automated synthesis platforms.

Physicochemical characterization Solid-state properties Heterocyclic chemistry

Hydrogen-Bond Donor/Acceptor Profile: N-Amination Adds a Hydrogen-Bond Acceptor Relative to 4-Phenyl-1H-pyrazole

The N1-amino group in 4-phenyl-1H-pyrazol-1-amine increases the hydrogen-bond acceptor count from 1 (pyrazole N2) to 2, and the topological polar surface area (TPSA) from approximately 28.7 Ų (computed for 4-phenyl-1H-pyrazole) to 43.8 Ų [1]. The number of hydrogen-bond donors remains one. This altered H-bond profile can affect solubility, passive membrane permeability, and target binding interactions in medicinal chemistry applications, providing a structural rationale for selecting the N-aminated scaffold over the parent pyrazole when additional heteroatom interactions are desired.

Medicinal chemistry Drug-likeness Physicochemical profiling

Reactivity of Derived 5-Phenyl-1,2,3-Triazine in IEDDA Cycloaddition: Quantitative Yield Comparison with Unsubstituted Triazine

When 4-phenyl-1H-pyrazol-1-amine is oxidatively converted to 5-phenyl-1,2,3-triazine, the resulting azadiene reacts with ketene acetal 38 in dioxane at 100 °C to afford the corresponding pyridine product in 88% isolated yield (98% based on recovered starting material) [1]. Under the same conditions, the parent unsubstituted 1,2,3-triazine (derived from 1H-pyrazol-1-amine) shows no detectable reaction with less reactive dienophiles such as enol ethers, and the electron-deficient 5-carbomethoxy-1,2,3-triazine reacts so vigorously that it participates even with phenylacetylene [1]. This places the phenyl-substituted triazine in a reactivity 'sweet spot'—more synthetically useful than the unreactive parent, yet more stable and selective than the highly activated carbomethoxy analog.

Cycloaddition chemistry Heterocyclic synthesis Reactivity tuning

Synthetic Accessibility: Oxidative Rearrangement with NaIO4 Provides Superior Conversions vs. Pb(OAc)4 for N-Aminopyrazole → 1,2,3-Triazine Transformation

The oxidative rearrangement of N-aminopyrazoles to 1,2,3-triazines can be accomplished with sodium periodate (NaIO4) in a CH2Cl2–H2O biphasic system, a method that has been shown to provide better conversions than earlier lead tetraacetate or nickel peroxide protocols [1][2]. While systematic comparative yield data for 4-phenyl-1H-pyrazol-1-amine specifically versus other N-aminopyrazoles is not available in the open literature, the NaIO4 method is established as the preferred oxidant for this substrate class, enabling reliable access to 5-phenyl-1,2,3-triazine for downstream IEDDA applications [1].

Synthetic methodology Oxidative rearrangement Process chemistry

Procurement-Relevant Application Scenarios for 4-Phenyl-1H-pyrazol-1-amine


Synthesis of 5-Phenyl-1,2,3-triazine for IEDDA-Based Heterocycle Construction

When the synthetic objective is to access pyridine, pyrimidine, or other six-membered heterocycles via IEDDA cycloaddition, 4-phenyl-1H-pyrazol-1-amine serves as the direct precursor to 5-phenyl-1,2,3-triazine. Oxidation with NaIO4 yields an azadiene that reacts with ketene acetals in 88% isolated yield—reactivity that the parent unsubstituted triazine cannot provide [1]. This makes the compound a strategic building block for medicinal chemistry libraries requiring functionalized pyridine cores.

Medicinal Chemistry Scaffold Requiring Tuned H-Bond Acceptor Properties

In lead optimization programs where a pyrazole scaffold needs an additional hydrogen-bond acceptor (HBA = 2 vs. 1 for 4-phenyl-1H-pyrazole) while maintaining one hydrogen-bond donor, 4-phenyl-1H-pyrazol-1-amine offers a differentiated physicochemical profile [2]. The increased TPSA (43.8 Ų vs. ~28.7 Ų) may improve solubility and modulate off-target binding, making it a candidate for kinase inhibitor or GPCR modulator programs where such properties are critical.

Diversification of Aminopyrazole Chemical Space in Fragment-Based Drug Discovery

The N-amino group provides a synthetic handle for further derivatization (e.g., acylation, sulfonylation, or heterocycle fusion) that is orthogonal to the 4-phenyl substituent [3]. This dual functionalization potential enables the generation of diverse compound libraries from a single, well-characterized building block, reducing procurement complexity for academic screening centers and biotech hit-expansion efforts.

Physical Form Selection for Automated Synthesis Platforms

With a melting point of 107 °C [2], 4-phenyl-1H-pyrazol-1-amine is a crystalline solid at ambient temperature but melts at a substantially lower temperature than 4-phenyl-1H-pyrazole (137–139 °C). This property can be advantageous for automated liquid-handling systems that require rapid dissolution or for melt-phase reactions, offering a handling advantage in high-throughput experimentation environments.

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